N,N'-bis[2-(biphenyl-2-yloxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide
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Overview
Description
N,N’-bis[2-(biphenyl-2-yloxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrobenzene core with two biphenyl-2-yloxyethyl groups attached to the nitrogen atoms of the dicarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(biphenyl-2-yloxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide typically involves multiple steps. One common method includes the reaction of 2-(biphenyl-2-yloxy)ethylamine with 5-nitroisophthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(biphenyl-2-yloxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Reduction: Formation of N,N’-bis[2-(biphenyl-2-yloxy)ethyl]-5-aminobenzene-1,3-dicarboxamide.
Substitution: Formation of halogenated derivatives of the biphenyl groups.
Hydrolysis: Formation of the corresponding carboxylic acids and amines.
Scientific Research Applications
N,N’-bis[2-(biphenyl-2-yloxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N,N’-bis[2-(biphenyl-2-yloxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The biphenyl groups can interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[2-(biphenyl-4-yloxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide
- N,N’-bis[2-(biphenyl-2-yloxy)ethyl]-5-aminobenzene-1,3-dicarboxamide
- N,N’-bis[2-(biphenyl-2-yloxy)ethyl]-5-chlorobenzene-1,3-dicarboxamide
Uniqueness
N,N’-bis[2-(biphenyl-2-yloxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C36H31N3O6 |
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Molecular Weight |
601.6 g/mol |
IUPAC Name |
5-nitro-1-N,3-N-bis[2-(2-phenylphenoxy)ethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C36H31N3O6/c40-35(37-19-21-44-33-17-9-7-15-31(33)26-11-3-1-4-12-26)28-23-29(25-30(24-28)39(42)43)36(41)38-20-22-45-34-18-10-8-16-32(34)27-13-5-2-6-14-27/h1-18,23-25H,19-22H2,(H,37,40)(H,38,41) |
InChI Key |
XKYDNRGOKCLVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)NCCOC4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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